2,4-dichloro-N-(cyanomethyl)benzamide
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Overview
Description
2,4-Dichloro-N-(cyanomethyl)benzamide is an organic compound with the molecular formula C9H6Cl2N2O and a molecular weight of 229.06. This compound is characterized by the presence of two chlorine atoms attached to a benzene ring, a cyanomethyl group, and an amide functional group. It is used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-(cyanomethyl)benzamide typically involves the reaction of 2,4-dichlorobenzoyl chloride with cyanomethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-N-(cyanomethyl)benzamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the benzene ring can be replaced by nucleophiles such as amines or thiols.
Oxidation: The cyanomethyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The amide group can be reduced to form amines or other reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzamides.
Oxidation: Formation of carboxylic acids or nitriles.
Reduction: Formation of amines or other reduced derivatives.
Scientific Research Applications
2,4-Dichloro-N-(cyanomethyl)benzamide is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: As a probe to study enzyme-substrate interactions and protein-ligand binding.
Medicine: As a potential lead compound for the development of new pharmaceuticals.
Industry: As an intermediate in the production of agrochemicals and other specialty chemicals
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-(cyanomethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. The cyanomethyl group and the amide functional group play crucial roles in the binding interactions with the target molecules .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-N-(cyanomethyl)benzamide: Similar structure but with only one chlorine atom on the benzene ring.
2,4-Dichloro-N,N-bis(cyanomethyl)benzamide: Contains two cyanomethyl groups instead of one
Uniqueness
2,4-Dichloro-N-(cyanomethyl)benzamide is unique due to the presence of two chlorine atoms on the benzene ring, which can significantly influence its chemical reactivity and binding interactions.
Properties
Molecular Formula |
C9H6Cl2N2O |
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Molecular Weight |
229.06 g/mol |
IUPAC Name |
2,4-dichloro-N-(cyanomethyl)benzamide |
InChI |
InChI=1S/C9H6Cl2N2O/c10-6-1-2-7(8(11)5-6)9(14)13-4-3-12/h1-2,5H,4H2,(H,13,14) |
InChI Key |
WEIIHWUAMKABIR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)NCC#N |
Origin of Product |
United States |
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